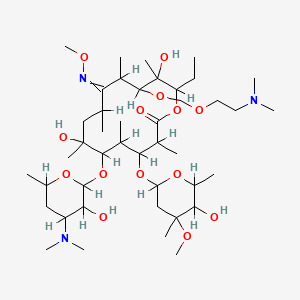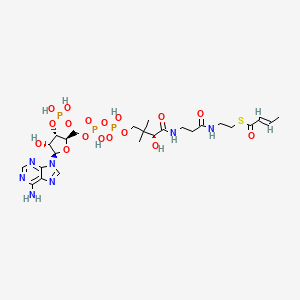![molecular formula C22H14 B1194189 苯并[b]芘 CAS No. 214-17-5](/img/structure/B1194189.png)
苯并[b]芘
描述
This compound consists of four fused benzene rings and is a member of the larger family of PAHs, which are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter . Benzo(b)chrysene is of particular interest due to its potential carcinogenic properties and its occurrence as an environmental pollutant .
科学研究应用
作用机制
Target of Action
Benzo(b)chrysene, also known as dibenzo-2,3,7,8-phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter It is known that pahs in general interact with cellular components, including dna, proteins, and lipids .
Mode of Action
Like other pahs, it is likely to interact with its targets through a series of complex biochemical reactions . These interactions can lead to changes in cellular function, potentially resulting in toxic effects .
Biochemical Pathways
For example, they can disrupt the normal function of proteins, inhibit enzyme activity, and interfere with DNA replication . The specific pathways affected by Benzo(b)chrysene would require further investigation.
Pharmacokinetics
Like other pahs, it is likely to be lipophilic and may accumulate in fatty tissues . Its bioavailability would depend on several factors, including the route of exposure and the individual’s metabolic capacity .
Result of Action
It is known that pahs can have various toxic effects, including genotoxicity, carcinogenicity, and teratogenicity . These effects are likely due to the interaction of PAHs with cellular components and their disruption of normal cellular processes .
生化分析
Biochemical Properties
Benzo(b)chrysene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in its metabolism. One of the key enzymes that interact with Benzo(b)chrysene is cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further interact with DNA, leading to mutagenic effects. Additionally, Benzo(b)chrysene can induce the expression of enzymes such as laccase and catechol 1,2-dioxygenase, which are involved in its degradation .
Cellular Effects
Benzo(b)chrysene has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzo(b)chrysene has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, resulting in cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Benzo(b)chrysene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzo(b)chrysene is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can covalently bind to DNA and proteins. This binding can result in the formation of DNA adducts, leading to mutations and carcinogenesis. Additionally, Benzo(b)chrysene can inhibit the activity of certain enzymes involved in cellular detoxification, further exacerbating its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo(b)chrysene can change over time due to its stability, degradation, and long-term impact on cellular function. Benzo(b)chrysene is relatively stable under standard laboratory conditions, but it can undergo degradation through enzymatic and non-enzymatic pathways. Long-term exposure to Benzo(b)chrysene has been associated with persistent changes in gene expression and cellular function, including increased susceptibility to oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of Benzo(b)chrysene vary with different dosages in animal models. At low doses, Benzo(b)chrysene may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxic effects, including liver damage, immunosuppression, and carcinogenesis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Benzo(b)chrysene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of Benzo(b)chrysene to form reactive intermediates, which can be further metabolized to less toxic compounds through conjugation reactions. The metabolic flux of Benzo(b)chrysene can be influenced by the availability of cofactors such as NADPH and glutathione .
Transport and Distribution
Within cells and tissues, Benzo(b)chrysene is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, Benzo(b)chrysene can bind to intracellular proteins, affecting its localization and accumulation. The distribution of Benzo(b)chrysene within tissues can also be influenced by factors such as lipid solubility and tissue perfusion .
Subcellular Localization
The subcellular localization of Benzo(b)chrysene can impact its activity and function. Benzo(b)chrysene can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications and targeting signals can direct Benzo(b)chrysene to specific organelles, where it can exert its effects. For example, the formation of DNA adducts by Benzo(b)chrysene primarily occurs in the nucleus, leading to mutagenic and carcinogenic outcomes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)chrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic precursors. This reaction often requires high temperatures and the presence of catalysts such as palladium or platinum . Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure of benzo(b)chrysene .
Industrial Production Methods
Industrial production of benzo(b)chrysene is less common due to its limited commercial applications and the complexity of its synthesis. it can be produced as a byproduct in the processing of coal tar and petroleum . The extraction and purification processes involve multiple steps, including distillation and chromatography, to isolate benzo(b)chrysene from other PAHs .
化学反应分析
Types of Reactions
Benzo(b)chrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Benzo(b)chrysene is similar to other PAHs, such as benzo(a)pyrene, chrysene, and benzo(k)fluoranthene . it has unique structural features and reactivity:
Benzo(a)pyrene: Both compounds are carcinogenic, but benzo(a)pyrene is more potent and widely studied.
Chrysene: Similar in structure but lacks the additional benzene ring present in benzo(b)chrysene.
Benzo(k)fluoranthene: Shares similar chemical properties but differs in its environmental behavior and biological effects.
List of Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Benzo(k)fluoranthene
- Benzo(b)fluoranthene
- Dibenz(a,h)anthracene
属性
IUPAC Name |
pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRIGYJXSQDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175664 | |
| Record name | Benzo(b)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214-17-5 | |
| Record name | Benzo[b]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000214175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(B)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON074YM4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzo(b)chrysene in environmental analysis?
A1: Benzo(b)chrysene is often found in complex mixtures alongside other PAHs in environmental samples like coal tar, combustion products [], lacustral sediments [], air particulate matter [, ], and even food products [, ]. Its presence, along with other PAHs, is used to assess the impact of anthropogenic activities on the environment and potential risks to human health.
Q2: How do researchers analyze Benzo(b)chrysene in complex matrices?
A2: Several analytical techniques are employed for the identification and quantification of Benzo(b)chrysene. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies isomers based on their mass-to-charge ratio, enabling the quantification of Benzo(b)chrysene in complex mixtures like coal tar [].
- High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method, often coupled with solid-phase extraction (SPE) for sample cleanup, offers high sensitivity and selectivity for analyzing Benzo(b)chrysene in various matrices, such as edible oils [, ].
- Shpol'skii Spectrofluorimetry: This highly sensitive and selective technique analyzes Benzo(b)chrysene in n-alkane matrices at low temperatures, yielding high-resolution fluorescence spectra for accurate quantification [].
Q3: What are the key structural features of Benzo(b)chrysene?
A3: Benzo(b)chrysene is a five-ring polycyclic aromatic hydrocarbon (PAH). Its structure significantly influences its properties and behavior.
Q4: How does the structure of Benzo(b)chrysene relate to its photochemical reactivity?
A4: Studies have shown that structurally similar molecules, like 1-Styrylanthracene, can undergo photocyclization to form dihydrophenanthrene-type products, which can then be oxidized to yield compounds like Benzo(b)chrysene [, ]. This highlights the potential for photochemical transformations of PAHs in the environment.
Q5: Are there alternative acenes with potentially better properties than Benzo(b)chrysene for organic electronics?
A5: Computational chemistry studies have investigated various isomers of pentacene (C22H14) as potential candidates for organic thin-film transistors (OTFTs) []. While pentacene itself suffers from air instability, isomers like benzo[g]chrysene and naphtho[c]phenanthrene exhibit greater stability and comparable ionization energies to picene, a known air-stable acene. This suggests that exploring structural analogs of Benzo(b)chrysene could lead to discovering novel materials with enhanced properties for organic electronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194115.png)

![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)

![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)

![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)
![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)

